molecular formula C18H10N2 B1661996 Indolo[2,3-a]carbazole CAS No. 60511-85-5

Indolo[2,3-a]carbazole

Cat. No. B1661996
CAS No.: 60511-85-5
M. Wt: 254.3 g/mol
InChI Key: FQKSBRCHLNOAGY-UHFFFAOYSA-N
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Patent
US08758904B2

Procedure details

In a 1,000-ml three-necked flask that had been deaerated and filled with nitrogen were placed 26.0 g (101.4 millimoles) of indolo[2,3-a]carbazole, 122.7 g (601.4 millimoles) of iodobenzene, 54.7 g (287.2 millimoles) of copper iodide, 66.7 g (482.6 millimoles) of potassium carbonate, and 800 ml of quinoline and the mixture was stirred at 190° C. for 72 hours. The mixture was cooled to room temperature, 500 ml of water and 500 ml of dichloromethane were added, and the yellow crystals formed were filtered off. The filtrate was separated into an organic layer and an aqueous layer and the organic layer was washed three times with 500 ml of water. The organic layer was dried over magnesium sulfate, the magnesium sulfate was filtered off, and the solvent was stripped off under reduced pressure. The residue was purified by silica gel column chromatography to yield 13.7 g (41.2 millimoles, 40.6% yield) of 11-phenylindolo[2,3-a]carbazole as a white powder.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
122.7 g
Type
reactant
Reaction Step Two
Quantity
66.7 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
54.7 g
Type
catalyst
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[N:7]=[C:8]3[C:20]4[C:12]([C:13]5[C:18]([N:19]=4)=[CH:17][CH:16]=[CH:15][CH:14]=5)=[CH:11][CH:10]=[C:9]3[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(=O)([O-])[O-].[K+].[K+].N1C2C(=CC=CC=2)C=CC=1>[Cu](I)I.ClCCl.O>[C:22]1([N:7]2[C:8]3[C:9](=[CH:10][CH:11]=[C:12]4[C:13]5[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=5[NH:19][C:20]4=3)[C:5]3[C:6]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C1=CC=CC2=C1N=C1C2=CC=C2C3=CC=CC=C3N=C12
Step Two
Name
Quantity
122.7 g
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
66.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Five
Name
Quantity
54.7 g
Type
catalyst
Smiles
[Cu](I)I
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 190° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1,000-ml three-necked flask that had been deaerated
ADDITION
Type
ADDITION
Details
filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the yellow crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was separated into an organic layer
WASH
Type
WASH
Details
an aqueous layer and the organic layer was washed three times with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the magnesium sulfate was filtered off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C2=CC=C3C(=C12)NC=1C=CC=CC13
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.2 mmol
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 40.6%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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